molecular formula C7HBr2Cl2NS B13727697 2,4-Dibromo-3,5-dichlorophenyl isothiocyanate

2,4-Dibromo-3,5-dichlorophenyl isothiocyanate

Cat. No.: B13727697
M. Wt: 361.87 g/mol
InChI Key: LNPZFDJMNGIBOS-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-dichlorophenyl isothiocyanate is a halogenated aromatic isothiocyanate featuring bromine and chlorine substituents at the 2,4- and 3,5-positions of the phenyl ring, respectively. Isothiocyanates are widely used in synthetic chemistry for forming thiourea derivatives and have applications in medicinal and agrochemical research due to their electrophilic reactivity .

Properties

Molecular Formula

C7HBr2Cl2NS

Molecular Weight

361.87 g/mol

IUPAC Name

2,4-dibromo-1,3-dichloro-5-isothiocyanatobenzene

InChI

InChI=1S/C7HBr2Cl2NS/c8-5-3(10)1-4(12-2-13)6(9)7(5)11/h1H

InChI Key

LNPZFDJMNGIBOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)Br)N=C=S

Origin of Product

United States

Preparation Methods

Dithiocarbamate Salt Intermediate Method

One of the most widely used and versatile methods for synthesizing aryl isothiocyanates, including electron-deficient derivatives, involves the intermediate formation of dithiocarbamate salts. The process generally consists of:

  • Reaction of the corresponding primary aryl amine with carbon disulfide in the presence of a base (commonly sodium hydroxide) to form an aryl dithiocarbamate salt in situ.
  • Subsequent desulfurylation of the dithiocarbamate salt to yield the isothiocyanate.

This approach is especially suitable for electron-deficient aryl amines such as 2,4-dibromo-3,5-dichloroaniline due to its mild conditions and adaptability to aqueous media.

Thiocarbonyl Transfer Reagents

Another approach involves the use of thiocarbonyl transfer reagents such as chlorothionoformate or thiophosgene derivatives. These reagents transfer the thiocarbonyl group to the amine substrate, forming the isothiocyanate directly or via intermediates. However, this method often faces challenges with electron-deficient amines and the generation of thiourea byproducts.

Detailed Preparation Methods for 2,4-Dibromo-3,5-dichlorophenyl Isothiocyanate

One-Pot Aqueous Synthesis via Dithiocarbamate Salt (Srivastava et al. Method)

A robust and scalable method involves a one-pot aqueous synthesis starting from 2,4-dibromo-3,5-dichloroaniline:

  • Step 1: The amine is reacted with carbon disulfide (2 equivalents) in water, in the presence of sodium hydroxide (1 equivalent), at room temperature to form the corresponding potassium dithiocarbamate salt.
  • Step 2: The reaction mixture is cooled to 0 °C, and a desulfurylating reagent such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) dissolved in dichloromethane is added dropwise.
  • Step 3: The biphasic mixture is stirred for 30 minutes, then basified with 6 N sodium hydroxide to pH >11 to complete the conversion.
  • Step 4: The product is isolated by standard work-up procedures, typically resulting in high yields of the isothiocyanate.

This method is advantageous for electron-deficient substrates due to the use of aqueous media and mild conditions, minimizing side reactions and degradation.

Parameter Condition/Value
Amine substrate 2,4-Dibromo-3,5-dichloroaniline
Carbon disulfide equivalents 2.0 equiv
Base Sodium hydroxide, 1.0 equiv
Solvent Water / Dichloromethane (biphasic)
Temperature Room temperature for salt formation; 0 °C for desulfurylation
Desulfurylating reagent 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
Reaction time 30 minutes (desulfurylation step)
pH adjustment Basification to pH >11 with NaOH
Yield Typically >60% for similar electron-deficient aryl amines

Two-Step Synthesis Using Chlorothionoformate (Sun and Chen Method)

This method uses chlorothionoformate as a thiocarbonyl transfer reagent:

  • Step 1: The amine is treated with chlorothionoformate in dichloromethane under basic conditions (NaOH).
  • Step 2: The intermediate formed undergoes rearrangement or elimination to give the isothiocyanate.

While this method is efficient for electron-rich amines, it requires optimization for electron-deficient substrates like 2,4-dibromo-3,5-dichloroaniline. A two-step procedure is often employed to improve yields:

Parameter Condition/Value
Amine substrate 2,4-Dibromo-3,5-dichloroaniline
Thiocarbonyl transfer reagent Chlorothionoformate
Solvent Dichloromethane
Base Sodium hydroxide
Temperature Room temperature
Reaction steps Two-step protocol recommended
Yield Moderate to high, depending on optimization

Alternative Methods and Catalytic Variants

Recent advances include:

  • Use of photoredox catalysts, ball milling, or electrochemical methods to enhance reaction efficiency and environmental compatibility.
  • Employing other desulfurylating agents such as iodine or lead nitrate to improve yields and selectivity.
  • Metal-free and atom-economical protocols under mild conditions.

These methods remain under development and may require adaptation for the specific substrate of this compound.

Comparative Summary of Preparation Methods

Method Key Reagents & Conditions Suitability for this compound Advantages Limitations
One-pot aqueous dithiocarbamate salt (Srivastava et al.) CS2, NaOH, cyanuric chloride, water/CH2Cl2, 0 °C to RT High Mild, scalable, high yield Requires biphasic system
Chlorothionoformate transfer (Sun and Chen) Chlorothionoformate, NaOH, CH2Cl2, RT Moderate to high after optimization Direct transfer, simple reagents Less efficient for electron-deficient amines
Photoredox or electrochemical methods Various catalysts and bases Experimental Green chemistry potential Requires specialized equipment

Chemical Reactions Analysis

2,4-Dibromo-3,5-dichlorophenyl isothiocyanate undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dibromo-3,5-dichlorophenyl isothiocyanate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,5-dichlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect the function and activity of these molecules. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Bromine atoms in the target compound increase molecular weight by ~170% compared to 3,5-dichlorophenyl isothiocyanate, likely reducing volatility and altering chromatographic behavior .
  • The 2,4-bromo and 3,5-chloro substituents create a highly halogenated, electron-deficient aromatic ring, which may enhance stability but limit solubility in non-polar solvents .

Q & A

Q. How does the reactivity of this compound compare to mono-halogenated analogs?

  • Methodological Answer : Polyhalogenation increases electrophilicity, accelerating reactions with weak nucleophiles (e.g., alcohols). Compare kinetic data (e.g., rate constants for thiourea formation) using stopped-flow techniques. Steric effects from chlorine substituents may hinder access to the isothiocyanate group, requiring harsher conditions .

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